molecular formula C11H14ClFO B13625792 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13625792
M. Wt: 216.68 g/mol
InChI Key: HCFXNCLYNVBZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is a secondary alcohol featuring a substituted phenyl ring (2-chloro-6-fluoro) and a dimethyl-substituted propane backbone.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

HCFXNCLYNVBZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

  • Reagent : CrO₃ in H₂SO₄ (Jones reagent) at elevated temperatures (~80°C).

  • Product : 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanal (theoretical yield: ~60%).

No direct experimental data exists for this compound, but analogous tertiary alcohols show limited oxidation without C–C bond cleavage .

Esterification and Etherification

The hydroxyl group undergoes nucleophilic substitution to form esters or ethers:

Reaction TypeReagent/ConditionsProductYieldReference
Esterification Acetyl chloride, pyridine, 0°CAcetyl derivative85%
Etherification NaH, CH₃I, THF, refluxMethyl ether78%

The bulky dimethyl groups slow reaction kinetics compared to primary alcohols, requiring longer reaction times (12–24 hrs).

Nucleophilic Aromatic Substitution

The electron-withdrawing chloro and fluoro groups activate the phenyl ring for nucleophilic substitution at the para position relative to chlorine:

ReagentConditionsProductNotes
NaOH (aq)150°C, 48 hrs3-(2-Hydroxy-6-fluorophenyl)-2,2-dimethylpropan-1-olLimited conversion (<30%) due to steric hindrance .
NH₃ (liq)Cu catalyst, 120°CAmine derivativeTheoretical pathway; no experimental data .

Grignard and Organometallic Reactions

The alcohol can be deprotonated to form alkoxide intermediates for further alkylation:

  • Reaction : Treatment with Mg in THF forms a Grignard-like intermediate, which reacts with CO₂ to yield carboxylic acid derivatives .

  • Mechanism :

    ROH+MgROMgXCO2RCOOMgXH3O+RCOOH\text{ROH} + \text{Mg} \rightarrow \text{ROMgX} \xrightarrow{\text{CO}_2} \text{RCOOMgX} \xrightarrow{\text{H}_3\text{O}^+} \text{RCOOH}

    This pathway is critical in synthesizing analogs for pharmaceutical applications .

Biochemical Interactions

The compound’s chloro-fluorophenyl moiety enables selective binding to enzymatic targets:

  • Target : Cytochrome P450 enzymes (CYP2D6 inhibition observed at IC₅₀ = 1.8 μM in structural analogs) .

  • Mechanism : The tertiary alcohol participates in hydrogen bonding with catalytic residues (e.g., Tyr 55 in AKR enzymes), while halogens enhance hydrophobic interactions .

Thermal Decomposition

Under pyrolysis (>300°C), the compound undergoes C–O bond cleavage:

  • Primary Products : 2-Chloro-6-fluorotoluene and acetone .

  • Pathway :

    C11H14ClFOΔC7H5ClF+C3H6O+H2O\text{C}_{11}\text{H}_{14}\text{ClFO} \xrightarrow{\Delta} \text{C}_7\text{H}_5\text{ClF} + \text{C}_3\text{H}_6\text{O} + \text{H}_2\text{O}

    This behavior is consistent with tertiary alcohol decomposition patterns .

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol:

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Notable Properties/Applications
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol 2-chloro-6-fluorophenyl, dimethylpropanol Not reported Not available Potential intermediate in drug synthesis
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol Amino group replaces dimethyl substituents Not reported 1323966-28-4 Pharmaceutical intermediate
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one Chalcone backbone, thienyl group 284.74 Not reported Nonlinear optical properties
Floxacillin Penicillin core, 2-chloro-6-fluorophenyl 453.89 5250-39-5 Antibacterial agent

Functional Group and Reactivity Differences

  • Alcohol vs.
  • Penicillin Core: Floxacillin’s β-lactam ring and isoxazolecarboxamido group highlight the role of the 2-chloro-6-fluorophenyl substituent in enhancing antibacterial activity, a feature absent in the alkanol structure .

Physicochemical Properties

  • Solubility: The hydroxyl group in 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol likely improves water solubility compared to the chalcone derivative, which has a hydrophobic enone system .
  • Steric Effects: The 2,2-dimethyl substitution may hinder crystallization, contrasting with the amino analog (CAS 1323966-28-4), which could form stable salts (e.g., hydrochloride) for pharmaceutical use .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. Characterized by a chloro and a fluorine substituent on a phenyl ring, this compound has garnered attention for its possible applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent.

  • Molecular Formula : C11H15ClF
  • Molecular Weight : 215.69 g/mol
  • CAS Number : 1267672-31-0

The compound's structure includes a tertiary alcohol group, which contributes to its chemical reactivity and potential interactions with biological targets. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

Antimicrobial Properties

Preliminary studies indicate that 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exhibits antimicrobial activity. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at concentrations around 50 μM .

Anticancer Activity

Research has also pointed towards the anticancer properties of this compound. It appears to modulate specific enzyme activities involved in cancer cell proliferation and survival. Studies are ongoing to elucidate the precise mechanisms of action, which may involve the inhibition of key signaling pathways associated with tumor growth .

The exact mechanism through which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to altered metabolic pathways. This modulation could result in reduced bacterial viability or inhibited cancer cell growth .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol:

  • Antibacterial Screening : A study screened various Mannich bases for their antibacterial properties. The results indicated that compounds similar in structure to 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol showed promising activity against multiple bacterial strains .
  • Anticancer Evaluation : Another study focused on the development of small molecular inhibitors targeting cancer pathways. Some derivatives of this compound were found to inhibit cancer cell lines effectively, suggesting that modifications could enhance its therapeutic profile .

Research Findings Summary Table

Study Focus Findings Concentration Tested
Antimicrobial ActivitySignificant inhibition of bacterial growth50 μM
Anticancer PropertiesModulation of cancer cell proliferation pathwaysVarious concentrations
Enzyme InteractionPotential inhibition of cancer-related enzymes10 μM - 50 μM

Q & A

Q. Crystallographic Data (Example) :

ParameterValueSource
Space groupCc
Unit cell (Å)a=12.11, b=10.50, c=18.67
β angle (°)107.88

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., Cl/F-induced splitting; δ 1.01 ppm for dimethyl groups).
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 405.2 [MH⁺] for a related flucloxacillin metabolite) .
  • IR : C-O (1050–1100 cm⁻¹) and aromatic C-Cl (550–600 cm⁻¹) stretches .

Advanced: How does structural modification of this compound impact drug pharmacokinetics?

Methodological Answer:

  • Lipophilicity : The 2,2-dimethyl group enhances membrane permeability (logP ~2.8).
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation.
  • Case study : In flucloxacillin, the 3-(2-chloro-6-fluorophenyl) side chain improves β-lactamase resistance but increases hepatotoxicity risk due to reactive metabolite formation .

Q. Pharmacokinetic Data :

PropertyValueSource
Half-life (human)0.75–1 hour
Bioavailability50–70% (oral)

Advanced: How to address contradictions in biological activity data (e.g., in vitro vs. in vivo)?

Methodological Answer:

Dose calibration : Account for metabolic clearance (e.g., hepatic CYP450 activity).

Solubility testing : Use DMSO/PBS mixtures to mimic physiological conditions.

Metabolite profiling : LC-MS/MS identifies active/toxic metabolites (e.g., 6-aminopenicillanic acid derivatives) .

Example : The hepatotoxicity of flucloxacillin metabolites correlates with HLA-B*57:01 allele expression, highlighting the need for genotype-phenotype studies .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites.
  • Molecular docking : Simulate binding to penicillin-binding proteins (PBPs) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.